2,3-Difluorobenzyl alcohol

Catalog No.
S576742
CAS No.
75853-18-8
M.F
C7H6F2O
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzyl alcohol

CAS Number

75853-18-8

Product Name

2,3-Difluorobenzyl alcohol

IUPAC Name

(2,3-difluorophenyl)methanol

Molecular Formula

C7H6F2O

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C7H6F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2

InChI Key

JSFGDUIJQWWBGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)CO

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CO

The exact mass of the compound 2,3-Difluorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Difluorobenzyl alcohol is a highly specialized, fluorinated aromatic building block characterized by the strong electron-withdrawing inductive effects of its ortho and meta fluorine substituents. With a molecular weight of 144.12 g/mol, a density of 1.282 g/mL, and a boiling point of 195.2 °C, this colorless to pale yellow liquid is a critical precursor in organic synthesis. In procurement contexts, it is primarily sourced for its utility in generating 2,3-difluorobenzyl halides and mesylates, which are essential electrophiles in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Furthermore, its unique electronic profile and steric dimensions make it a valuable non-reactive competitive inhibitor and structural probe in enzymology, distinguishing it from both unsubstituted benzyl alcohol and other fluorinated isomers [1].

Substituting 2,3-difluorobenzyl alcohol with closely related analogs, such as 2,4-difluorobenzyl alcohol or unsubstituted benzyl alcohol, fundamentally alters both chemical reactivity and biological binding profiles. In synthetic workflows, the specific 2,3-difluoro substitution pattern dictates the stability of benzylic intermediates and the kinetics of nucleophilic displacement reactions, meaning that positional isomers will yield divergent reaction rates and impurity profiles. In biochemical applications, the 2,3-difluoro isomer acts as an unreactive, competitive inhibitor of key enzymes like alcohol dehydrogenase, whereas unsubstituted benzyl alcohol acts as a reactive substrate. Additionally, the unique dynamic mobility of the 2,3-difluoro ring within protein active sites cannot be replicated by heavily fluorinated analogs like pentafluorobenzyl alcohol, making the exact 2,3-isomer indispensable for precise structural and kinetic assays [1].

Potent Competitive Enzyme Inhibition Profile

2,3-Difluorobenzyl alcohol serves as a highly effective, unreactive competitive inhibitor of horse liver alcohol dehydrogenase (HLADH). Quantitative assays demonstrate that it binds to the enzyme-NAD+ complex with a Ki of 6.5 ± 0.4 μM (at pH 8, 25 °C). In stark contrast, unsubstituted benzyl alcohol functions as a reactive substrate rather than a stable inhibitor, undergoing rapid hydride transfer. This profound difference in reactivity requires the procurement of the 2,3-difluoro isomer when a stable ternary complex is needed for kinetic or structural studies [1].

Evidence DimensionEnzyme Inhibition Constant (Ki) and Reactivity
Target Compound DataKi = 6.5 ± 0.4 μM (unreactive competitive inhibitor)
Comparator Or BaselineBenzyl alcohol (reactive substrate)
Quantified DifferenceComplete shift from reactive substrate to potent micromolar inhibitor
ConditionsHLADH-NAD+ complex, pH 8, 25 °C

Crucial for structural biologists and enzymologists who need to arrest enzyme mechanisms in a stable state without unwanted substrate turnover.

Unique Conformational Mobility in Active Sites

The specific substitution pattern of 2,3-difluorobenzyl alcohol imparts unique dynamic properties when bound within protein hydrophobic pockets. X-ray crystallography and 19F NMR studies reveal that the 2,3-difluoro isomer binds to wild-type HLADH in two alternative conformations related by a rapid ring flip and small translation, exhibiting three distinct NMR resonances. Conversely, the highly fluorinated analog 2,3,4,5,6-pentafluorobenzyl alcohol binds in only a single, rigid conformation with restricted ring flipping (~4 s^-1). This specific dynamic mobility makes the 2,3-isomer an optimal probe for studying active site flexibility [1].

Evidence DimensionBinding Conformations and Ring Mobility
Target Compound Data2 alternative conformations (rapid ring flip)
Comparator Or Baseline2,3,4,5,6-Pentafluorobenzyl alcohol (1 single rigid conformation)
Quantified Difference2 binding states vs. 1 binding state; highly mobile vs. restricted mobility
ConditionsBound to wild-type HLADH, analyzed via X-ray crystallography and 19F NMR

Guides the selection of fluorinated probes for NMR and crystallographic studies where active site plasticity and ligand mobility are the primary research targets.

High-Yield Scalability from Nitrile Precursors

For industrial procurement, the manufacturability of fluorinated building blocks is a key selection criterion. 2,3-Difluorobenzyl alcohol can be synthesized via the reduction and subsequent hydrolysis of 2,3-difluorobenzonitrile. Process optimization data shows this route achieves an 89.8% yield with a high purity of 99.3%. In comparison, more sterically hindered or electronically deactivated analogs, such as 2,4,5-trifluorobenzyl alcohol, exhibit lower conversion efficiencies (84.7% yield) under identical process conditions. This robust processability ensures reliable commercial availability and batch-to-batch consistency for the 2,3-difluoro isomer[1].

Evidence DimensionSynthesis Yield (from corresponding benzonitrile)
Target Compound Data89.8% yield (99.3% purity)
Comparator Or Baseline2,4,5-Trifluorobenzyl alcohol (84.7% yield)
Quantified Difference+5.1% absolute yield improvement
ConditionsReduction to benzylamine followed by hydrolysis (aqueous acid/base treatment)

Demonstrates superior processability and higher synthetic recovery, directly impacting the cost and reliability of bulk procurement for pharmaceutical manufacturing.

Benchmark Ligand in Micro-X-ray Fluorescence (XRF) Screening

2,3-Difluorobenzyl alcohol is explicitly utilized as a benchmark chemical probe in advanced micro-X-ray fluorescence (XRF) spectrometry platforms designed for label-free drug discovery. Its specific fluorine signature and defined protein-binding characteristics allow it to be quantified in multiplexed arrays. Generic, non-fluorinated benzyl alcohols lack the necessary elemental signature for XRF detection, and random fluorinated analogs do not possess the validated binding affinities required to calibrate these high-throughput systems, making the exact 2,3-difluoro compound a critical procurement item for assay validation [1].

Evidence DimensionSuitability for XRF-based binding assays
Target Compound DataValidated benchmark ligand with detectable F-signature
Comparator Or BaselineNon-fluorinated benzyl alcohols (undetectable via F-specific XRF)
Quantified DifferenceEnables label-free XRF quantification vs. complete assay incompatibility
ConditionsMicro-X-ray fluorescence spectrometry of protein-ligand arrays

Essential for assay developers and analytical chemists requiring validated, label-free fluorinated probes to calibrate advanced screening equipment.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Where this compound is the right choice for generating 2,3-difluorobenzyl halides or mesylates. The specific inductive effects of the 2,3-difluoro pattern optimize the kinetics of subsequent nucleophilic substitution reactions, making it a critical building block in medicinal chemistry[2].

Enzymatic Inhibition and Structural Biology

Where this compound is the right choice for arresting dehydrogenase enzymes in stable ternary complexes. Its unreactive nature and unique dual-conformation binding profile make it an essential probe for X-ray crystallography and 19F NMR studies of active sites [1].

Label-Free High-Throughput Screening

Where this compound is the right choice as a benchmark ligand in micro-XRF spectrometry. Its distinct elemental signature and validated binding properties are essential for calibrating arrays used in modern drug development and manufacturing [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

144.03867113 g/mol

Monoisotopic Mass

144.03867113 g/mol

Heavy Atom Count

10

UNII

I14VR7T96O

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

75853-18-8

Wikipedia

2,3-Difluorobenzyl Alcohol

Dates

Last modified: 08-15-2023

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